L-Asparagine-4-13C monohydrate
Description
Overview of L-Asparagine Metabolic Significance as a Substrate in Cellular Pathways
L-asparagine is a non-essential amino acid in mammals, meaning it can be synthesized by the body. nih.gov However, it plays a vital role in numerous cellular functions, making it a key metabolite. researchgate.net Its primary functions include:
Protein Synthesis: Like all amino acids, asparagine is a fundamental building block of proteins. nih.gov
Nitrogen and Carbon Source: Asparagine has a high nitrogen-to-carbon ratio, making it an efficient molecule for nitrogen transport and storage in many organisms. researchgate.net It can be broken down to provide both carbon and nitrogen for the synthesis of other molecules. nih.gov
Metabolic Regulation: Asparagine metabolism is closely linked with central carbon metabolism. It is synthesized from aspartate and glutamine. nih.gov The breakdown of asparagine yields aspartate, which can be converted to oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle. whatislife.comuomustansiriyah.edu.iq This connection makes asparagine an important player in cellular energy metabolism and anaplerosis (the replenishment of TCA cycle intermediates). nih.govresearchgate.net
Signaling: Asparagine levels can influence major signaling pathways that control cell growth and proliferation, such as the mTORC1 pathway. nih.gov
Some cells, particularly certain types of cancer cells like those in acute lymphoblastic leukemia (ALL), have low levels of the enzyme asparagine synthetase (ASNS) and cannot produce their own asparagine. nih.govmedchemexpress.com These cells rely on an external supply of asparagine for survival, a vulnerability that is exploited by the chemotherapeutic agent L-asparaginase, which depletes circulating asparagine. nih.govmedchemexpress.com
Advantages of Position-Specific 13C Labeling at the C4 Carbon for Research Probes
Labeling a molecule with a stable isotope at a specific atomic position, known as position-specific or positional isotope labeling, offers a higher level of detail in metabolic studies compared to uniform labeling (where all carbons are labeled). mdpi.comwikipedia.org The use of L-Asparagine-4-¹³C monohydrate, where the ¹³C isotope is specifically located at the C4 (carboxyl) carbon of the side chain, provides distinct advantages:
Pathway Disambiguation: Metabolic pathways can be complex and branched. Tracking a label at a specific position allows researchers to determine which of several possible routes a molecule takes. mdpi.com When L-asparagine is metabolized, the C4 carbon's fate can be followed specifically. For example, the enzyme asparaginase (B612624) hydrolyzes asparagine into aspartate and ammonia (B1221849). medchemexpress.com The ¹³C label remains on the C4 of the resulting aspartate molecule. This aspartate can then be converted to oxaloacetate, and the label's position can be tracked as it moves through the TCA cycle. uomustansiriyah.edu.iq This allows for precise quantification of the flux through these pathways.
Metabolic Flux Analysis (MFA): Position-specific labeling is crucial for ¹³C-MFA, a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govresearchgate.net By analyzing the distribution of ¹³C in various metabolites (isotopomer analysis), researchers can build detailed models of cellular metabolism. frontiersin.orgnih.gov The specific labeling pattern from L-Asparagine-4-¹³C provides unique constraints for these models, leading to more accurate flux estimations. frontiersin.org
Direct Incorporation vs. Degradation: In studies of protein synthesis, using asparagine labeled at the C4 position can help distinguish between the direct incorporation of the amino acid into a protein and its breakdown and subsequent use of its components to synthesize other amino acids that are then incorporated. pnas.org
The table below summarizes key properties of L-Asparagine-4-¹³C monohydrate.
| Property | Value |
| Chemical Formula | C₃¹³CH₁₀N₂O₄ |
| Molecular Weight | 151.13 g/mol |
| Isotopic Enrichment | Carbon-13 |
| Labeled Position | C4 (Side-chain carboxyl carbon) |
| Physical Form | Solid (Monohydrate) |
Data sourced from PubChem CID 522362 and general chemical knowledge. nih.gov
Scope and Objectives of L-Asparagine-4-13C Monohydrate Applications in Academic Studies
The primary objective of using L-Asparagine-4-¹³C monohydrate in research is to gain a quantitative and dynamic understanding of asparagine metabolism and its connections to broader cellular processes. Academic studies utilize this tracer to investigate a range of biological questions.
Key Research Applications:
| Research Area | Objective | Specific Information Gained |
| Cancer Metabolism | To understand how cancer cells utilize asparagine to support growth and proliferation. | Quantifying the contribution of asparagine to the TCA cycle, nucleotide synthesis, and other anabolic pathways in tumor cells. nih.govnih.gov |
| Metabolic Flux Analysis (MFA) | To determine the rates of reactions in central carbon and nitrogen metabolism. | Tracing the ¹³C label from the C4 position through aspartate, oxaloacetate, and other TCA cycle intermediates to calculate pathway fluxes. nih.govembopress.org |
| Neurobiology | To study amino acid metabolism in neural cells. | Investigating the role of asparagine as a metabolic substrate and nitrogen shuttle in the brain. frontiersin.org |
| Bioprocessing/Biotechnology | To optimize cell culture media for the production of therapeutic proteins (e.g., in CHO cells). | Characterizing the interplay between asparagine and glutamine metabolism to improve cell viability and protein production. nih.govresearchgate.net |
| Plant Biology | To investigate nitrogen storage and transport. | Following the metabolic fate of asparagine, a key nitrogen transport compound in plants, during different developmental stages. researchgate.netoup.com |
By using L-Asparagine-4-¹³C monohydrate, researchers can move beyond static measurements and uncover the dynamic operations of metabolic networks, providing critical insights into both normal physiology and disease states.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2,4-diamino-4-oxo(413C)butanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-FWGDTYFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[13C](=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584336 | |
| Record name | L-(4-~13~C)Asparagine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286437-12-5 | |
| Record name | L-(4-~13~C)Asparagine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Integrity of L Asparagine 4 13c Monohydrate
Stereoselective Chemical Synthesis Routes for C4-Labeled Asparagine
Chemical synthesis offers a high degree of control over the placement of isotopic labels. For L-Asparagine-4-¹³C, the primary challenges are to introduce the ¹³C label specifically at the C4 position and to maintain the natural L-stereochemistry of the amino acid.
Precursor Selection and Reaction Pathway Design
The design of a synthetic route begins with the selection of appropriate starting materials, where one contains the ¹³C isotope that will ultimately become the C4 carbon of asparagine.
A common strategy involves the use of a chiral precursor to establish the correct stereochemistry, followed by a reaction with a ¹³C-labeled cyanide source. For instance, a facile pathway has been developed for the synthesis of L-[4-¹¹C]Asparagine, a methodology adaptable for ¹³C labeling. osti.gov This process starts with a partially protected L-serine, which is converted in four steps to a chiral five-membered cyclic sulfamidate. osti.gov This cyclic intermediate serves as an excellent precursor for stereospecific ring-opening. The key labeling step is a nucleophilic attack by [¹³C]cyanide (such as K¹³CN or Na¹³CN) on the cyclic sulfamidate. osti.gov This reaction opens the ring and introduces the ¹³C-labeled nitrile group, which will become the C4-carboxamide group of asparagine.
Another established route involves the synthesis of L-[4-¹³C]aspartic acid as an intermediate. osti.gov L-aspartic acid can then be converted to L-asparagine. The synthesis of L-[4-¹³C]aspartic acid can be achieved from precursors like (S)-3-N,N-dibenzylamino-4-mesyloxybutanenitrile, which is derived from L-asparagine itself in a multi-step process. capes.gov.br
A versatile approach for stereoselective synthesis of various L-amino acids, including asparagine, utilizes a chiral glycine (B1666218) equivalent. tandfonline.com The precursor N-(diphenylmethylene) glycinyl camphor (B46023) sultam can be labeled and then alkylated to produce the desired amino acid, ensuring high stereoselectivity. tandfonline.com
Table 1: Comparison of Chemical Synthesis Precursors for C4-Labeled Asparagine
| Precursor | Labeling Reagent | Key Reaction Type | Advantages | Reference |
| Chiral Cyclic Sulfamidate (from L-Serine) | [¹³C]Cyanide (e.g., K¹³CN) | Nucleophilic Ring-Opening | High stereoselectivity, reliable two-step labeling and deprotection. | osti.gov |
| L-Aspartic Acid Derivative | N/A (Aspartic acid already C4-labeled) | Amidation | Utilizes a readily available amino acid precursor. | osti.gov |
| N-(diphenylmethylene) glycinyl camphor sultam | ¹³C-labeled electrophile | Alkylation | Versatile for various labeled amino acids, high stereocontrol. | tandfonline.com |
Purification and Isotopic Enrichment Techniques
Following the synthetic reactions, purification is essential to isolate the L-Asparagine-4-¹³C monohydrate from unreacted precursors, reagents, and potential byproducts. A typical purification sequence involves selective hydrolysis and deprotection steps. For example, after the cyanation reaction, the resulting intermediate is subjected to selective acidic hydrolysis to convert the nitrile group into an amide and remove protecting groups. osti.gov
Ion-exchange chromatography is a powerful technique for purifying amino acids. cribiq.qc.caunivr.it This method separates molecules based on their net charge, which is effective in isolating the target amino acid from other charged or uncharged species in the reaction mixture. High-Performance Liquid Chromatography (HPLC) is often used as a final polishing step to achieve high chemical and radiochemical purity. osti.gov
Isotopic enrichment refers to the percentage of molecules that contain the ¹³C isotope at the target position. The goal is to maximize this value, often aiming for an isotopic purity of 99 atom % ¹³C or higher. sigmaaldrich.com The enrichment level is primarily determined by the isotopic purity of the labeled precursor (e.g., K¹³CN). nih.gov To ensure high enrichment, it is crucial to use precursors with the highest available isotopic purity and to design reaction pathways that minimize isotopic dilution from other carbon sources.
Enzymatic and Biotechnological Production of Site-Specific 13C-Labeled Asparagine
Biocatalysis, using either isolated enzymes or whole-cell systems, presents an alternative to chemical synthesis. preprints.org These methods can be highly specific and operate under mild conditions, but require careful optimization to direct the isotopic label to the desired position.
Strain Engineering for Biosynthetic Incorporation
Whole-cell biosynthesis utilizes microorganisms, such as Escherichia coli or Corynebacterium glutamicum, that are engineered to overproduce specific amino acids. nih.govnih.gov To produce L-Asparagine-4-¹³C, the strategy involves feeding the engineered strain a specifically labeled carbon source that the cell's metabolic machinery will incorporate into asparagine.
The biosynthesis of asparagine is closely linked to that of aspartate, which is formed from the citric acid cycle intermediate oxaloacetate. researchgate.net Asparagine is synthesized from aspartate in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS), with glutamine typically serving as the nitrogen donor. nih.govwhiterose.ac.uk
To achieve site-specific labeling at the C4 position, one could theoretically supply a precursor that is already labeled in the corresponding position. However, a more common approach in metabolic engineering is to use simpler, highly enriched substrates like [1-¹³C]glucose or [¹³C]formate and leverage the cell's metabolic pathways. researchgate.netsigmaaldrich.com Through ¹³C-Metabolic Flux Analysis (MFA), researchers can map the flow of carbon atoms through the metabolic network and identify genetic modifications that can channel the ¹³C label to the desired position in the target molecule. nih.govvanderbilt.edushimadzu.com For example, specific gene knockouts can block competing pathways, redirecting metabolic flux towards asparagine synthesis and increasing the incorporation of the label from the chosen precursor. nih.govnih.gov
Optimization of Biocatalytic Reaction Conditions
The efficiency of enzymatic and whole-cell systems depends heavily on reaction conditions. preprints.orgnumberanalytics.com For whole-cell systems, parameters such as the composition of the culture medium, pH, temperature, and oxygen levels must be optimized to maximize both cell growth and the production of the labeled amino acid. nih.gov
A key challenge in biosynthetic production is preventing the isotopic label from being "scrambled" or distributed across multiple positions in the target molecule and other metabolites. nih.govcopernicus.org This can be managed by using auxotrophic strains that are unable to synthesize certain amino acids, forcing them to incorporate externally supplied labeled precursors. univr.it Furthermore, the timing and concentration of the supplied ¹³C-labeled substrate are critical to ensure efficient uptake and incorporation without causing cellular toxicity. researchgate.net
For isolated enzyme systems, the reaction conditions (pH, temperature, substrate and cofactor concentrations) are optimized for the specific enzyme, such as asparagine synthetase. google.com A significant advantage of cell-free systems is the elimination of competing metabolic pathways, which can lead to higher labeling specificity and purity. preprints.orgnih.gov However, these systems can be more expensive due to the need for purified enzymes and cofactors.
Analytical Validation of Isotopic Purity and Atom Position
Rigorous analytical validation is non-negotiable to confirm the identity, purity, and isotopic integrity of L-Asparagine-4-¹³C monohydrate. This process verifies that the ¹³C atom is present in high enrichment and is located exclusively at the C4 position.
The primary techniques for this validation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) is used to determine the isotopic enrichment. By comparing the mass spectrum of the labeled asparagine to that of an unlabeled standard, one can quantify the mass shift caused by the ¹³C isotope (M+1). sigmaaldrich.comsigmaaldrich.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze the mass isotopomer distribution, which shows the fractional abundance of molecules with zero, one, or more ¹³C atoms. acs.orgnih.govnih.gov This data, after correction for the natural abundance of stable isotopes, provides the isotopic purity. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is the definitive method for confirming the exact position of the ¹³C label within the molecule. acs.org ¹³C NMR spectroscopy directly detects the carbon atoms. In the spectrum of L-Asparagine-4-¹³C, a significantly enhanced signal will appear at the chemical shift corresponding to the C4 carbonyl carbon (around 170-175 ppm), while the signals for the other carbon atoms (C1, C2, C3) will show intensities consistent with natural ¹³C abundance. spectralservice.denih.govhmdb.ca Two-dimensional NMR experiments, such as HSQC and HMBC, can further confirm the connectivity between the ¹³C-labeled carbon and adjacent protons or carbons, providing unambiguous proof of its position. spectralservice.de
Table 2: Analytical Techniques for Validation of L-Asparagine-4-13C Monohydrate
| Technique | Purpose | Information Provided | Reference |
| Mass Spectrometry (MS) | Isotopic Enrichment Analysis | Mass isotopomer distribution (M+0, M+1, etc.), overall isotopic purity. | acs.orgnih.govresearchgate.net |
| ¹³C NMR Spectroscopy | Positional Isomer Analysis | Confirms the location of the ¹³C label by observing the enhanced signal at the specific carbon's chemical shift. | acs.orgspectralservice.denih.gov |
| ¹H NMR Spectroscopy | Structural Integrity & Purity | Confirms the overall chemical structure and purity of the amino acid. Can also indirectly confirm label position via ¹H-¹³C coupling satellites. | acs.org |
| Chiral Chromatography/Polarimetry | Stereochemical Purity | Confirms that the product is the L-enantiomer. | sigmaaldrich.com |
High-Resolution Mass Spectrometry for Enrichment Verification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for verifying the isotopic enrichment of L-Asparagine-4-¹³C monohydrate. This powerful analytical tool can distinguish between molecules with very small mass differences, making it ideal for differentiating the labeled compound from its unlabeled counterpart. acs.orgnih.gov The incorporation of a single ¹³C atom in place of a ¹²C atom results in a mass increase of approximately 1.00335 daltons. HRMS instruments, such as orbital traps, possess the precision to accurately measure this mass shift and quantify the relative abundance of the labeled species. acs.org
The primary goal of this analysis is to determine the atom percent enrichment, which indicates the percentage of molecules in the sample that contain the ¹³C label at the target position. In a typical analysis, the mass spectrum of L-Asparagine-4-¹³C monohydrate will show a dominant peak corresponding to the M+1 ion, while the peak for the unlabeled M+0 isotopologue will be significantly smaller, reflecting the high purity of the labeled compound, often stated as 99 atom % ¹³C. sigmaaldrich.com
The process involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions. By comparing the signal intensities of the labeled and unlabeled molecular ions, a precise calculation of isotopic enrichment is achieved. acs.orgresearchgate.net This quantitative assessment is crucial for ensuring that the isotopic tracer is present at the specified concentration, which underpins the accuracy of metabolic flux analyses and other quantitative studies. researchgate.netbiorxiv.org
Table 1: Theoretical Mass-to-Charge (m/z) Values for L-Asparagine Monohydrate Isotopologues This interactive table displays the calculated monoisotopic mass for the protonated molecular ions ([M+H]⁺) of both unlabeled and labeled L-asparagine monohydrate.
| Compound | Chemical Formula | Monoisotopic Mass ([M+H]⁺) |
|---|---|---|
| L-Asparagine Monohydrate (Unlabeled) | C₄H₈N₂O₃·H₂O | 151.0713 |
Nuclear Magnetic Resonance Spectroscopy for Positional Confirmation
While HRMS confirms that the sample is enriched with ¹³C, it does not inherently prove the specific location of the isotope within the molecule. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. Specifically, ¹³C NMR spectroscopy directly probes the carbon skeleton of the molecule, providing positional information. nih.gov
In a standard ¹³C NMR spectrum of unlabeled L-asparagine, four distinct signals would appear, each corresponding to one of the four carbon atoms in the molecule. The chemical shift of each signal is determined by the local electronic environment of the carbon nucleus. chemicalbook.comhmdb.ca When analyzing L-Asparagine-4-¹³C monohydrate, the signal corresponding to the C-4 carbon (the amide carbonyl carbon) will exhibit a dramatically increased intensity relative to the other carbon signals due to the nearly 100% incorporation of the NMR-active ¹³C nucleus at this position.
To provide unequivocal proof of the label's position, two-dimensional (2D) NMR experiments are often employed. bmrb.io Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. An HMBC experiment, for instance, reveals correlations between carbon atoms and protons that are two or three bonds away. In the case of L-Asparagine-4-¹³C monohydrate, an HMBC spectrum would show a clear correlation between the protons of the amide group (-NH₂) and the enriched C-4 carbon, confirming that the label is precisely at the amide carbonyl position. bmrb.ioacs.orgnih.gov
Table 2: Typical ¹³C NMR Chemical Shifts for L-Asparagine This interactive table shows the expected chemical shifts for the carbon atoms in L-asparagine. The C-4 position is the site of isotopic labeling in L-Asparagine-4-¹³C monohydrate.
| Carbon Atom | Position | Approximate Chemical Shift (ppm) |
|---|---|---|
| C-1 | Carboxyl | ~175 |
| C-2 | α-carbon | ~53 |
| C-3 | β-carbon | ~37 |
| C-4 | Amide Carbonyl | ~178 |
Table 3: Compound Reference List
| Compound Name |
|---|
| L-Asparagine-4-¹³C monohydrate |
| L-Asparagine |
| L-Aspartic acid |
| beta-methyl aspartate |
| Carbon-13 |
| 9-fluorenylmethoxycarbonyl (fmoc) |
Applications in Metabolic Flux Analysis Mfa and Carbon Flow Elucidation
Principles and Methodological Framework of 13C-Metabolic Flux Analysis
13C-MFA is a sophisticated analytical method that utilizes substrates enriched with the stable isotope carbon-13 (¹³C) to trace the flow of carbon through metabolic networks. creative-proteomics.com When cells are supplied with a ¹³C-labeled substrate like L-Asparagine-4-13C monohydrate, the ¹³C atoms are incorporated into various downstream metabolites. The specific labeling patterns of these metabolites, which can be measured using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are directly related to the activities of the metabolic pathways involved. diva-portal.org By analyzing these patterns in conjunction with a metabolic network model, it is possible to estimate the intracellular metabolic fluxes. frontiersin.org
A crucial first step in any 13C-MFA study is the construction of a stoichiometric model of the metabolic network of interest. frontiersin.orgoup.com This model is a mathematical representation of all the relevant biochemical reactions, their stoichiometry, and the atom transitions that occur. For studies involving this compound, the network reconstruction must encompass all the key pathways of asparagine synthesis and degradation. nih.govnih.gov
Asparagine metabolism is central to nitrogen storage and transport in many biological systems. nih.gov Key reactions in the network include the synthesis of asparagine from aspartate and glutamine, catalyzed by asparagine synthetase, and its hydrolysis back to aspartate and ammonia (B1221849) by asparaginase (B612624). nih.govmdpi.com The reconstructed network provides a framework for interpreting the flow of the ¹³C label from this compound to other metabolites. A comprehensive network model is essential for the accurate interpretation of labeling data and the subsequent calculation of metabolic fluxes. nih.govresearchgate.net
Table 1: Key Reactions in a Stoichiometric Network for Asparagine Metabolism
| Reaction Name | Substrates | Products | Enzyme |
| Asparagine Synthesis | Aspartate, Glutamine, ATP | Asparagine, Glutamate, AMP, PPi | Asparagine Synthetase (ASNS) |
| Asparagine Hydrolysis | Asparagine, H₂O | Aspartate, NH₃ | Asparaginase |
| Aspartate Transamination | Aspartate, α-Ketoglutarate | Oxaloacetate, Glutamate | Aspartate Aminotransferase (GOT) |
| Glutamine Synthesis | Glutamate, NH₃, ATP | Glutamine, ADP, Pi | Glutamine Synthetase (GS) |
This table represents a simplified set of core reactions. A comprehensive model for MFA would include a much larger set of interconnected reactions.
With a stoichiometric network in place, mathematical models are employed to estimate the metabolic fluxes. diva-portal.org The relationship between the unknown metabolic fluxes and the measured isotopic labeling patterns is complex and nonlinear. frontiersin.org Computational algorithms are used to find the set of fluxes that best explains the experimental data by minimizing the difference between the measured and the model-predicted labeling patterns. researchgate.net This process involves solving a system of algebraic equations that describe the flow of isotopes through the metabolic network at a steady state. nih.gov The redundancy in the measured data, where the number of isotope measurements often exceeds the number of fluxes to be estimated, enhances the accuracy and confidence of the flux estimations. creative-proteomics.com
Experimental Design for 13C-Tracing Studies with this compound
The design of the tracer experiment is critical for the success of a 13C-MFA study. The choice of the isotopic tracer and the experimental conditions directly influence the precision of the estimated fluxes. nih.gov
In cell culture systems, this compound can be introduced into the culture medium as a tracer. nih.gov The strategy for introducing the tracer depends on the specific research question. For instance, in a pulse-chase experiment, cells are first exposed to the labeled asparagine for a defined period (pulse) and then transferred to a medium with unlabeled asparagine (chase). This approach can provide insights into the dynamic turnover of metabolites.
Alternatively, cells can be cultured in a medium containing a specific ratio of labeled to unlabeled asparagine until they reach an isotopic steady state, where the labeling patterns of intracellular metabolites no longer change over time. researchgate.net This is a common approach for quantifying fluxes in central carbon metabolism. Studies have utilized ¹³C-asparagine tracers in Chinese hamster ovary (CHO) cells to characterize its contribution to the tricarboxylic acid (TCA) cycle under different nutrient conditions. nih.govnih.gov For example, research has shown that in early exponential growth, CHO cells prefer glutamine over asparagine for TCA cycle support when glutamine is supplemented, but asparagine becomes critical for TCA activity in low glutamine conditions. nih.gov
Beyond cell cultures, 13C-MFA with labeled substrates can be applied to more complex systems like ex vivo tissue models and whole model organisms. nih.gov In ex vivo studies, tissue slices or perfused organs can be supplied with a medium containing this compound to investigate tissue-specific metabolism. This approach allows for the study of metabolic processes in a more physiologically relevant context.
Model organisms, such as mice or the roundworm Caenorhabditis elegans, can be administered this compound through their diet or via injection. ckisotopes.comnih.gov Subsequent analysis of tissues and biofluids can reveal the whole-body distribution and metabolism of asparagine. These in vivo tracing experiments are invaluable for understanding the role of asparagine metabolism in health and disease.
Elucidation of Asparagine-Centric Metabolic Pathways
The primary goal of using this compound in 13C-MFA is to elucidate the metabolic pathways that involve asparagine. By tracing the ¹³C label from the 4th carbon position of asparagine, researchers can quantify the flux through various interconnected pathways.
For example, the conversion of asparagine to aspartate by asparaginase would transfer the ¹³C label to the aspartate pool. This labeled aspartate can then enter the TCA cycle via transamination to oxaloacetate, or it can be used for the synthesis of other amino acids and nucleotides. nih.gov Tracking the propagation of the ¹³C label into these downstream metabolites provides quantitative data on the contribution of asparagine to these pathways.
Recent studies have highlighted the importance of asparagine as a carbon and nitrogen source in various cell types, including cancer cells. researchgate.net 13C-MFA studies using labeled asparagine have demonstrated its role in supporting the TCA cycle and contributing to the synthesis of other non-essential amino acids. nih.gov
Table 2: Research Findings from 13C-Asparagine Tracing Studies
| Biological System | Key Finding | Reference |
| Chinese Hamster Ovary (CHO) Cells | Asparagine is a secondary carbon source for the TCA cycle, with its contribution increasing in low glutamine conditions. | nih.govnih.gov |
| HL-60 Neutrophil-like Cells | Aspartate, a direct product of asparagine metabolism, is a carbon source for central carbon metabolism. | nih.gov |
| Cancer Cells | Asparagine metabolism is crucial for cancer cell proliferation, and targeting it is a potential therapeutic strategy. | researchgate.net |
By providing quantitative flux data, 13C-MFA with this compound offers a deeper understanding of the metabolic roles of asparagine, moving beyond qualitative descriptions of metabolic pathways. This powerful technique continues to be instrumental in advancing our knowledge of cellular metabolism in a wide range of biological systems.
Interconnections with the Tricarboxylic Acid (TCA) Cycle and Glycolysis
L-Asparagine-4-¹³C monohydrate provides a direct window into the interconnectivity between amino acid metabolism and the central energy-producing pathways of the cell: the Tricarboxylic Acid (TCA) cycle and glycolysis. The metabolic fate of the ¹³C-labeled carbon from asparagine can be traced as it enters these core pathways.
Upon entering the cell, L-asparagine is readily converted to aspartate through the action of the enzyme asparaginase. Aspartate can then be further metabolized to oxaloacetate, a key intermediate of the TCA cycle, via transamination. The introduction of ¹³C-labeled oxaloacetate into the TCA cycle allows researchers to follow the distribution of the label through subsequent intermediates such as citrate, α-ketoglutarate, succinate, fumarate, and malate (B86768).
Studies in Chinese hamster ovary (CHO) cells have demonstrated that asparagine can serve as a significant carbon source for the TCA cycle, particularly under conditions where other key nutrients like glutamine are limited. nih.govnih.gov In these scenarios, the contribution of asparagine to TCA cycle activity becomes critical. nih.govnih.gov While the direct flow of carbon from asparagine into glycolysis is less pronounced, as asparagine primarily feeds into the TCA cycle, the interconnectivity of these pathways means that labeled carbon can indirectly appear in glycolytic intermediates. For instance, malate from the TCA cycle can be converted to pyruvate, a final product of glycolysis, which can then be a source for other biosynthetic pathways.
Carbon Nitrogen Exchange and Anaplerotic/Cataplerotic Reactions
The metabolism of L-Asparagine-4-¹³C monohydrate is intrinsically linked to the cellular balance of carbon and nitrogen. The conversion of asparagine to aspartate and subsequently to oxaloacetate is a prime example of an anaplerotic reaction. Anaplerosis refers to the replenishment of intermediates of the TCA cycle that are extracted for biosynthetic purposes (cataplerosis). By providing a source of ¹³C-labeled oxaloacetate, L-Asparagine-4-¹³C monohydrate allows for the quantification of this anaplerotic flux.
Research in CHO cells has highlighted the dynamic interplay between asparagine and glutamine in supporting the TCA cycle. nih.govnih.gov Under glutamine-supplemented conditions, CHO cells may preferentially use glutamine as an anaplerotic substrate. nih.govnih.gov However, in low-glutamine environments, the anaplerotic role of asparagine becomes crucial for maintaining TCA cycle function. nih.govnih.gov This demonstrates the metabolic flexibility of cells and the importance of asparagine in maintaining central carbon metabolism under varying nutrient availability.
The transamination reaction that converts aspartate to oxaloacetate also involves the transfer of a nitrogen group, highlighting the role of asparagine in carbon-nitrogen exchange. This process is vital for the synthesis of other non-essential amino acids and nitrogenous compounds.
| Metabolic Condition | Relative Contribution of Asparagine to TCA Cycle Flux | Key Research Finding |
| Glutamine Supplemented | Lower | CHO cells preferentially utilize glutamine over asparagine to support the TCA cycle. nih.govnih.gov |
| Low Glutamine | Higher | Asparagine becomes a critical anaplerotic substrate for maintaining TCA cycle activity. nih.govnih.gov |
Contributions to De Novo Biosynthesis of Macromolecules
The carbon backbone provided by L-Asparagine-4-¹³C monohydrate can be traced into the de novo biosynthesis of various essential macromolecules, including other amino acids, nucleotides, and lipids. As the ¹³C-labeled carbon from asparagine enters the TCA cycle, it can be incorporated into intermediates that serve as precursors for these biosynthetic pathways.
For instance, ¹³C-labeled oxaloacetate can be converted back to aspartate, which is a building block for the synthesis of other amino acids such as methionine, threonine, and lysine (B10760008) in many organisms. Furthermore, aspartate is a key precursor for pyrimidine (B1678525) nucleotide biosynthesis, which is essential for DNA and RNA synthesis.
While glucose is often the primary carbon source for fatty acid synthesis, the carbon from asparagine can also contribute. Citrate, a TCA cycle intermediate, can be exported from the mitochondria to the cytoplasm and converted to acetyl-CoA, the primary building block for fatty acids. By tracing the ¹³C label from asparagine into the lipid fraction of the cell, the contribution of this amino acid to lipogenesis can be quantified.
Quantitative Determination of Intracellular Metabolic Fluxes
The ultimate goal of using L-Asparagine-4-¹³C monohydrate in MFA is to obtain a quantitative understanding of intracellular metabolic fluxes. By measuring the isotopic enrichment of various metabolites over time, and applying computational models, researchers can calculate the rates of individual reactions in the metabolic network.
These quantitative flux maps provide invaluable insights into cellular physiology and can reveal how metabolic pathways are rewired in response to genetic modifications, disease states, or changes in environmental conditions. For example, MFA studies using ¹³C-labeled tracers have been instrumental in understanding the metabolic reprogramming that occurs in cancer cells and in identifying potential therapeutic targets.
The data derived from L-Asparagine-4-¹³C monohydrate tracing experiments, when integrated into metabolic models, can provide precise flux values for reactions such as the asparagine-to-aspartate conversion, the entry of aspartate-derived carbon into the TCA cycle, and the cataplerotic exit of TCA cycle intermediates for biosynthesis.
| Flux Parameter | Description | Significance in MFA with this compound |
| Anaplerotic Flux | The rate of replenishment of TCA cycle intermediates. | Quantifies the direct contribution of asparagine to maintaining the integrity of the TCA cycle. |
| Cataplerotic Flux | The rate of withdrawal of TCA cycle intermediates for biosynthesis. | Traces the flow of asparagine-derived carbon into the synthesis of other essential molecules. |
| Carbon-Nitrogen Exchange Rate | The rate of transfer of nitrogen between metabolites. | Elucidates the role of asparagine in the broader network of nitrogen metabolism. |
Investigation of Protein Synthesis and Turnover Dynamics
Integration of L-Asparagine-4-13C Monohydrate into Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used mass spectrometry-based technique for quantitative proteomics. wikipedia.orgsigmaaldrich.com The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells. wikipedia.orgthermofisher.com This allows for the differentiation and relative quantification of protein abundance between different cell populations. wikipedia.orgsigmaaldrich.com
This compound can be integrated into the SILAC workflow as the "heavy" amino acid. medchemexpress.comsigmaaldrich.com Cells are cultured in a medium where the natural ("light") L-asparagine is replaced with this compound. sigmaaldrich.com As cells grow and synthesize proteins, they incorporate this labeled asparagine. thermofisher.com When these labeled cells are compared to a control population grown with normal asparagine, the mass difference of 4 Daltons (due to the 13C isotope at the 4-position) in asparagine-containing peptides allows for their distinct identification and quantification by mass spectrometry. sigmaaldrich.comsigmaaldrich.com This enables researchers to study changes in protein expression under various experimental conditions. sigmaaldrich.com The efficiency of incorporation is typically high, with near-complete labeling achieved after several cell doublings, ensuring accurate and reproducible results. ckgas.comisotope.com
Quantification of Protein Synthesis Rates in Research Models
The use of stable isotope-labeled amino acids like this compound is a cornerstone for measuring protein synthesis rates in various research models, from cell cultures to whole organisms. units.itnih.gov By introducing the labeled compound, researchers can trace its incorporation into newly synthesized proteins over time. creative-proteomics.com
In a typical experiment, a pulse of this compound is administered to the system being studied. nih.gov Samples are then collected at different time points, and the proteome is analyzed using mass spectrometry. bohrium.com The rate of incorporation of the ¹³C label into peptides provides a direct measure of the rate of protein synthesis. nih.gov This dynamic approach, often referred to as metabolic labeling, allows for the calculation of fractional synthesis rates (FSR) for individual proteins or the entire proteome. bohrium.comnih.gov
For instance, studies in plant models like Arabidopsis thaliana have utilized ¹³CO₂ labeling to track carbon incorporation into amino acids and subsequently into proteins, allowing for the calculation of protein synthesis and degradation rates. nih.gov While not a direct use of this compound, this demonstrates the principle of using isotopic labeling to quantify protein dynamics. Similarly, in vivo studies in rodents using stable isotope-labeled amino acids in their feed (a method analogous to SILAC called SILAM) have enabled the measurement of protein lifetimes across different tissues. bohrium.comnih.gov
Table 1: Research Models and Approaches for Quantifying Protein Synthesis
| Research Model | Labeling Approach | Key Findings | Citations |
|---|---|---|---|
| Cultured Cells | Pulsed SILAC (pSILAC) | Allows for the measurement of de novo protein synthesis rates. | wikipedia.orgjove.com |
| Arabidopsis thaliana | ¹³CO₂ Labeling | Protein synthesis rates vary with light/dark cycles and developmental stage. | nih.govresearchgate.net |
| Rodents (in vivo) | Stable Isotope Labeling in Mammals (SILAM) | Enables proteome-wide quantification of protein stability and half-lives in different tissues. | bohrium.comnih.gov |
| Various Organisms | Isotopic Tracer Studies | Provides insights into amino acid fluxes, turnover rates, and metabolic regulation. | creative-proteomics.com |
Analysis of Protein Degradation Pathways and Half-Lives
Understanding protein degradation is as crucial as understanding its synthesis for a complete picture of protein homeostasis. tum.de Stable isotope labeling with compounds like this compound provides a powerful method to determine protein half-lives and investigate degradation pathways. units.itjove.com
In a "pulse-chase" experiment, cells are first "pulsed" with the heavy amino acid to label the existing proteome. nih.gov Then, the heavy medium is replaced with a "light" medium containing the unlabeled amino acid. nih.gov By tracking the decay of the heavy-labeled protein population over time, researchers can calculate the degradation rate and, consequently, the half-life of individual proteins. jove.comtum.de The half-life is the time it takes for half of the initial amount of a specific protein to be degraded. units.it
These measurements can reveal how different factors, such as cellular stress or disease states, affect protein stability. units.it For example, this method can be used to identify proteins with altered turnover rates in senescent cells or in response to the expression of misfolded proteins. units.itjove.com The data obtained from these experiments, typically a list of quantitative ratios of heavy to light peptides over time, allows for the calculation of protein half-lives on a proteome-wide scale. tum.de
Table 2: Methodologies for Analyzing Protein Degradation and Half-Lives
| Methodology | Principle | Outcome | Citations |
|---|---|---|---|
| Pulsed SILAC (pSILAC) | Cells are labeled with a heavy amino acid for a defined period, followed by a chase in light medium. | Time-resolved data provides information on both protein synthesis and degradation, enabling the calculation of protein half-lives. | jove.comtum.de |
| Cycloheximide Chase | Protein synthesis is blocked, and the depletion of existing proteins is monitored over time. | Useful for short-lived proteins, but prolonged treatment can affect cell viability. | tum.de |
| Dynamic Labeling | Continuous labeling with a stable isotope tracer. | By modeling the incorporation rate, both synthesis and degradation rates can be estimated. | nih.gov |
Assessment of Asparagine’s Role in Protein Quality Control and Amino Acid Homeostasis
Studies have shown that asparagine plays a crucial role beyond being a simple building block for proteins. It is involved in amino acid exchange mechanisms and can influence signaling pathways that regulate cell growth and proliferation, such as the mTORC1 pathway. whiterose.ac.ukresearchgate.netnih.gov For example, in certain conditions, asparagine availability can rescue cells from proliferation arrest caused by mitochondrial dysfunction, highlighting its importance in metabolic homeostasis. nih.gov
By tracing the metabolic fate of ¹³C-labeled asparagine, researchers can quantify its contribution to the synthesis of other amino acids and macromolecules, and understand how its metabolism is regulated. elifesciences.org This is particularly relevant in the context of cancer research, where some cancer cells have an absolute dependency on extracellular asparagine for survival. medchemexpress.comnih.gov Furthermore, investigating the transport of asparagine into and out of cells, a key aspect of homeostasis, can be facilitated by using labeled analogs to identify specific amino acid importers and exporters. nih.govnih.gov Isotopic tracer studies help to unravel the complex interplay between asparagine uptake, synthesis, and its role in maintaining the balance of the entire amino acid pool. creative-proteomics.comnih.gov
Table 3: Investigated Roles of Asparagine in Cellular Homeostasis
| Area of Investigation | Key Findings | Research Approach | Citations |
|---|---|---|---|
| Amino Acid Exchange | Intracellular asparagine can be exchanged for extracellular amino acids, impacting mTOR activation and amino acid homeostasis. | Studying amino acid fluxes in glutamine-deprived conditions and the rescue effect of asparagine. | whiterose.ac.uk |
| Metabolic Rescue | Asparagine can restore nucleotide synthesis and proliferation in cells with impaired mitochondrial electron transport chain function. | Metabolomic analysis and proliferation assays in cells treated with ETC inhibitors with or without asparagine supplementation. | nih.gov |
| Signaling Pathways | Asparagine bioavailability can stimulate the mTORC1 pathway, promoting thermogenesis and glycolysis. | Metabolomics and ¹³C-glucose flux analysis in adipocytes with asparagine supplementation. | researchgate.net |
| Amino Acid Transport | Identification of specific importers and exporters responsible for asparagine transport across the cell membrane. | Using toxic analogs and genetic screens in bacteria to identify transport proteins. | nih.govnih.gov |
Spectroscopic and Chromatographic Methodologies for L Asparagine 4 13c Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Metabolite Detection
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 13C-labeled compounds. It offers the ability to non-invasively probe the chemical environment of the 13C nucleus, providing a wealth of structural and dynamic information.
High-Resolution 13C-NMR for Positional Enrichment and Chemical Shift Analysis
High-resolution 13C-NMR spectroscopy is instrumental in determining the precise location of the 13C label within the L-Asparagine molecule. The chemical shift of the 13C nucleus is highly sensitive to its local electronic environment, allowing for the unambiguous identification of the labeled carbon atom. In L-Asparagine-4-13C, the enrichment is at the C4 (carboxyl) position. The broad chemical shift range of 13C NMR (~250 ppm) provides excellent signal dispersion, facilitating the resolution of individual carbon signals within a complex mixture of metabolites. frontiersin.org
The analysis of 13C-NMR spectra allows for the quantification of positional enrichment, providing a direct measure of the incorporation of the labeled asparagine into various metabolic pools. The chemical shifts of the carbon atoms in asparagine have been well-documented, serving as a reference for spectral assignment. For instance, in L-Asparagine, the approximate 13C chemical shifts are: Cα (~53 ppm), Cβ (~37 ppm), and the carboxyl carbons (C1 and C4) resonating at much higher frequencies (~176-177 ppm). bmrb.io The specific labeling at the C4 position in L-Asparagine-4-13C would result in a significant enhancement of the signal corresponding to this carboxyl carbon.
Table 1: Representative 13C NMR Chemical Shifts for L-Asparagine This table provides illustrative data based on typical chemical shift ranges. Actual values can vary with experimental conditions.
| Carbon Atom | Approximate Chemical Shift (ppm) |
|---|---|
| Cα | 53.990 |
| Cβ | 37.278 |
| C1 (Carboxyl) | 177.173 |
| C4 (Amide Carbonyl) | 176.206 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB). bmrb.io
In Vivo and In Vitro 13C-NMR for Real-Time Metabolic Tracing
Both in vivo and in vitro 13C-NMR studies are pivotal for tracking the metabolic fate of L-Asparagine-4-13C in real-time. In vitro studies, often utilizing cell cultures or isolated enzymes, allow for the detailed investigation of specific biochemical reactions. For example, by incubating cells with L-Asparagine-4-13C, researchers can monitor the appearance of the 13C label in downstream metabolites such as aspartate, providing direct evidence of the enzymatic conversion of asparagine.
In vivo 13C-NMR enables the non-invasive monitoring of metabolic pathways within living organisms. researchgate.netcore.ac.uk Following the administration of L-Asparagine-4-13C, time-resolved NMR spectra can be acquired from specific tissues or organs, revealing the dynamics of asparagine uptake, metabolism, and incorporation into larger biomolecules. researchgate.netcore.ac.uk For instance, the conversion of L-Asparagine-4-13C to L-Aspartate-4-13C by the enzyme asparaginase (B612624) can be directly observed by the appearance of a new resonance corresponding to the C4 of aspartate. researchgate.net These studies provide invaluable information on metabolic fluxes and the regulation of asparagine metabolism under various physiological and pathological conditions. core.ac.uk
Advanced Multidimensional NMR for Elucidating Protein Structure and Dynamics using Biosynthetically Incorporated L-Asparagine-4-13C
While direct incorporation of L-Asparagine-4-13C is primarily for metabolic tracing, the principles of isotopic labeling are central to protein NMR. For detailed structural and dynamic studies of proteins, uniform or selective labeling of amino acids with 13C and 15N is a common practice. uni-frankfurt.denih.gov If a protein were to be expressed in a medium containing L-Asparagine-4-13C as the sole source of asparagine, this specific labeling pattern could be utilized in advanced multidimensional NMR experiments.
Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can establish correlations between the 13C-labeled carbonyl carbon and other nuclei, such as the amide proton and nitrogen of the following amino acid residue in the protein sequence. acs.orgnih.gov This information is crucial for the sequential assignment of protein backbone resonances, a critical step in determining the three-dimensional structure of the protein. nih.gov Furthermore, the analysis of 13C relaxation dynamics can provide insights into the mobility of the asparagine side chain and the protein backbone, offering a window into protein function and conformational changes. utoronto.ca
Mass Spectrometry (MS) Techniques for Isotopic Profiling
Mass spectrometry (MS) is another indispensable tool for the analysis of L-Asparagine-4-13C, offering high sensitivity and the ability to determine the distribution of isotopic labels within a population of molecules.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution (MID) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the mass isotopomer distribution (MID) of metabolites. researchgate.net In this method, metabolites are first derivatized to increase their volatility, then separated by gas chromatography, and finally detected by a mass spectrometer. The derivatization process often involves the creation of fragments that contain different carbon atoms from the original molecule.
When analyzing samples from a tracer experiment with L-Asparagine-4-13C, GC-MS can distinguish between unlabeled asparagine and its 13C-labeled counterpart based on their mass-to-charge (m/z) ratio. The mass spectrum will show a population of molecules with the natural abundance mass and another population with a mass increased by one unit due to the presence of the 13C atom. By analyzing the relative intensities of these peaks, the mass isotopomer distribution can be determined, providing a quantitative measure of the incorporation of the 13C label into the asparagine pool and its downstream metabolites. acs.orgtandfonline.com This information is critical for metabolic flux analysis, which aims to quantify the rates of metabolic pathways. researchgate.netsci-hub.se
Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Untargeted Metabolite Tracing
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a central platform for both targeted and untargeted metabolomics studies involving isotopic tracers. nih.govresearchgate.net In targeted LC-MS, the analysis is focused on a predefined list of metabolites, including L-asparagine and its expected metabolic products. ump.edu.pl This approach offers high sensitivity and specificity, allowing for the accurate quantification of the labeled and unlabeled forms of these compounds. nih.govoncotarget.com For instance, a targeted LC-MS/MS method can be developed to specifically monitor the transition of L-Asparagine-4-13C to L-Aspartate-4-13C. nih.govacs.org
Untargeted LC-MS, on the other hand, aims to capture a global snapshot of the metabolome. oncotarget.com By comparing the metabolic profiles of samples from a tracer experiment with L-Asparagine-4-13C to control samples, researchers can identify all metabolites that have incorporated the 13C label. This can lead to the discovery of novel metabolic pathways or unexpected connections between different biochemical processes. The high-resolution mass accuracy of modern mass spectrometers allows for the confident identification of these labeled compounds. oncotarget.com
Table 2: Comparison of Analytical Techniques for L-Asparagine-4-13C Analysis This table provides a general comparison of the discussed methodologies.
| Technique | Principle | Information Obtained | Key Advantages |
|---|---|---|---|
| High-Resolution 13C-NMR | Measures the resonance of 13C nuclei in a magnetic field. | Positional enrichment, chemical environment, molecular structure. | Non-destructive, provides detailed structural information. |
| In Vivo/In Vitro 13C-NMR | Real-time NMR monitoring of metabolic processes. | Metabolic fluxes, pathway dynamics, cellular uptake. | Non-invasive (in vivo), provides dynamic information. |
| Multidimensional NMR | Correlates different nuclei through scalar couplings. | Protein structure, dynamics, ligand binding. | Provides atomic-resolution structural data. |
| GC-MS | Separates volatile compounds and measures their mass-to-charge ratio. | Mass isotopomer distribution, quantification of labeled species. | High sensitivity, excellent for volatile compounds. |
| LC-MS | Separates compounds in liquid phase and measures their mass-to-charge ratio. | Targeted and untargeted metabolite profiling, quantification. | Versatile for a wide range of compounds, high throughput. |
Computational Correction Algorithms for Natural Abundance Isotopes in MID Data
The accurate quantification of isotopic enrichment from tracers like L-Asparagine-4-13C monohydrate is contingent on the precise correction for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H, ³⁴S) within a metabolite. nih.govoup.com Mass Isotopomer Distribution (MID) data, which represents the relative abundance of a metabolite's different mass isotopologues, must be mathematically adjusted to distinguish between the isotopes introduced experimentally and those present naturally. physiology.orgnih.gov Several computational algorithms have been developed to perform this crucial correction, broadly categorized into matrix-based methods and those tailored for high-resolution data.
Matrix-Based Correction Methods:
A prevalent approach for natural abundance correction involves the use of correction matrices. nih.govresearchgate.net This method relies on the known natural isotopic abundances of the elements constituting the analyte. The core principle is to establish a mathematical relationship between the observed (measured) MID and the true, tracer-derived MID.
Classical Correction Method: This approach utilizes the MID of a pure, unlabeled standard of the metabolite, which can be either measured experimentally or calculated theoretically. nih.gov The contribution of naturally abundant isotopes to each mass spectral peak of the labeled compound is then systematically subtracted. nih.gov
Skewed Correction Method: This is a matrix-based algorithm that accounts for the isotopic distribution of both the labeled and unlabeled fragments of a molecule. researchgate.net
PolyMID-Correct: An open-source algorithm written in Python 3, PolyMID-Correct transforms a measured MID into a set of component MIDs. mdpi.com It can be applied to data from both low- and high-resolution mass spectrometers and considers the specific tracer used in the experiment. mdpi.com The algorithm constructs a correction matrix based on the metabolite's chemical formula and the isotopic composition of the tracer. mdpi.com
Software and Tools for Correction:
Several software tools incorporate these correction algorithms to streamline the analysis of stable isotope labeling experiments.
| Software/Tool | Key Features | Reference |
| PIRAMID | A MATLAB-based tool with a graphical user interface that automates the extraction and analysis of MIDs from mass spectrometry datasets. It can correct for natural isotope abundance in experiments using single or dual-labeled tracers and supports data from both low- and high-resolution instruments. | oup.com |
| IsoCor | A software used for natural abundance correction, confirming calculations with non-labeled cell samples. | researchgate.net |
| INCA | A MATLAB-based framework for ¹³C metabolic flux analysis that integrates data from multiple isotopic tracers to generate intracellular flux maps. | nih.gov |
Correction for High-Resolution Data:
High-resolution mass spectrometry can distinguish between the incorporation of different heavy isotopes (e.g., ¹³C vs. ¹⁵N). nih.gov This capability necessitates specialized computational approaches for denoising and natural abundance correction. nih.gov Matrix-based methods can be adapted for high-resolution data by constructing correction matrices from the molecular formulas of the specific ions detected. nih.gov
Sample Preparation Protocols for Optimal Isotopic Detection
The fidelity of isotopic analysis of this compound is highly dependent on meticulous sample preparation. The primary goals of these protocols are to efficiently extract the metabolite of interest, prevent its degradation, and prepare it for analysis by mass spectrometry, often coupled with liquid chromatography (LC) or gas chromatography (GC).
General Steps in Sample Preparation:
Quenching Metabolism: To preserve the in vivo metabolic state, cellular metabolism must be rapidly halted. This is typically achieved by washing cells with ice-cold saline and then adding a cold extraction solvent. aacrjournals.orgfrontiersin.org
Metabolite Extraction: A common extraction solvent is a mixture of 80% methanol (B129727) and 20% water, often chilled to -80°C. aacrjournals.orgfrontiersin.org This mixture effectively precipitates proteins while solubilizing small polar metabolites like amino acids.
Protein Precipitation and Removal: After incubation, the cell lysate is centrifuged to pellet the precipitated proteins and other cellular debris. aacrjournals.orgmdpi.com The supernatant, containing the metabolites, is then collected for further processing. aacrjournals.org
Drying and Reconstitution: The supernatant is often evaporated to dryness using a vacuum concentrator. mdpi.comnih.gov The dried extract is then reconstituted in a solvent compatible with the subsequent analytical method, such as the initial mobile phase for LC-MS analysis. nih.gov
Specific Considerations for Asparagine Analysis:
Enzyme Quenching: When studying the effects of enzymes like L-asparaginase, it is crucial to quench the enzyme's activity immediately upon sample collection. This can be done by adding a solution containing formic acid. mdpi.com
Hydrolysis for Protein-Bound Amino Acids: To analyze amino acids incorporated into proteins, acid hydrolysis is required to break the peptide bonds and release the free amino acids. A common method involves heating the sample in 6N HCl at 110°C for 20-24 hours. sethnewsome.orgalexandraatleephillips.com It is important to note that during this process, asparagine is converted to aspartic acid. sethnewsome.org
Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polarity of amino acids must be reduced through derivatization. This involves converting them into more volatile forms, such as N-trifluoroacetyl isopropyl esters. sethnewsome.org
Example Protocol for Adherent Cells:
| Step | Procedure | Purpose | Reference |
| 1. Washing | Wash cells with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS). | Remove extracellular contaminants. | aacrjournals.org |
| 2. Extraction | Add ice-cold 80% methanol/20% water solution. | Quench metabolism and extract metabolites. | aacrjournals.org |
| 3. Incubation | Incubate at 4°C for 30 minutes. | Allow for complete extraction. | aacrjournals.org |
| 4. Collection | Scrape cells and transfer the supernatant to a new tube. | Separate soluble metabolites from cell debris. | aacrjournals.org |
| 5. Centrifugation | Centrifuge at high speed (e.g., 17,000 x g) to pellet debris. | Clarify the extract. | aacrjournals.org |
| 6. Drying | Evaporate the supernatant to dryness. | Concentrate the metabolites. | nih.gov |
| 7. Reconstitution | Reconstitute the dried pellet in the appropriate mobile phase for LC-MS analysis. | Prepare the sample for injection. | nih.gov |
The selection of the appropriate sample preparation protocol is critical and depends on the biological matrix, the specific research question, and the analytical platform being used. Careful optimization of these steps is essential for obtaining high-quality, reproducible data in stable isotope tracing studies involving this compound.
Enzymatic and Biochemical Reaction Mechanism Elucidation
Probing Reaction Stereochemistry and Kinetics with Isotopic Labeling
The use of isotopically labeled compounds like L-Asparagine-4-¹³C monohydrate is a cornerstone of mechanistic enzymology, enabling detailed investigation into reaction kinetics and stereochemistry. Stable isotopes serve as tracers that can be monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ckisotopes.com By incorporating a ¹³C label at a specific position, researchers can follow the fate of that atom through a reaction, confirming reaction pathways and identifying intermediates.
In the context of asparagine metabolism, L-Asparagine-4-¹³C monohydrate allows for the unambiguous tracking of the side-chain carboxyl group. For example, when studying an enzyme that modifies this group, the mass shift of +1 amu (atomic mass unit) in the product fragments containing this carbon provides a clear signal in mass spectrometry. sigmaaldrich.com This approach has been used to study the manganese-stabilizing subunit of Photosystem II, where selective ¹³C labeling of aspartic acid and asparagine residues helped elucidate structural changes linked to function. messiah.edu
Kinetic studies also benefit significantly from isotopic labeling. By measuring the rate of appearance of ¹³C-labeled products, precise enzyme kinetics can be determined. Furthermore, such labeled substrates are crucial for investigating the stereoselectivity of enzymes. For instance, studies on L-asparaginases from various sources have used labeled substrates to understand their differing activities towards L-asparagine and its enantiomer, D-asparagine. nih.gov Molecular docking studies, combined with experimental data from labeled substrates, can reveal how enantiomers like D-asparagine orient within the active site, providing insights into the structural basis of stereospecificity. nih.gov
| Isotopically Labeled Compound | Application | Technique(s) | Reference |
|---|---|---|---|
| L-Asparagine-4-¹³C monohydrate | Tracer for metabolic studies, enzyme mechanism elucidation. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | sigmaaldrich.commedchemexpress.com |
| L-[4-¹³C]aspartic acid | Selective labeling of aspartic acid/asparagine residues to probe structural changes in proteins. | Gas Chromatography/Mass Spectrometry (GC/MS) | messiah.edu |
| L-Asparagine-¹³C₄ monohydrate | Tracer for quantitation in drug development and metabolic profiling. | Mass Spectrometry (MS) | medchemexpress.comsigmaaldrich.com |
Characterization of Asparagine Synthetase (ASNS) Activity and Regulation
Asparagine Synthetase (ASNS) is the enzyme responsible for the de novo synthesis of asparagine in mammalian cells. It catalyzes the ATP-dependent conversion of L-aspartate and L-glutamine into L-asparagine and L-glutamate. nih.govnih.gov The activity and expression of ASNS are tightly regulated in response to cellular stress, particularly amino acid deprivation. nih.gov
When cells experience a shortage of amino acids, a signaling pathway known as the Amino Acid Response (AAR) is activated. atlasgeneticsoncology.org This, along with the Unfolded Protein Response (UPR) triggered by endoplasmic reticulum stress, leads to the increased synthesis of a transcription factor called ATF4. nih.govnih.gov ATF4 then binds to a specific element in the promoter region of the ASNS gene, inducing its transcription and leading to higher levels of the ASNS enzyme. nih.govnih.gov This mechanism allows cells to synthesize their own asparagine when external sources are limited.
The regulation of ASNS is a critical factor in the efficacy of L-asparaginase, an enzyme used in cancer therapy that depletes circulating asparagine. atlasgeneticsoncology.org Cancer cells with low or absent ASNS expression are dependent on external asparagine and are therefore sensitive to asparaginase (B612624) treatment. medchemexpress.comnih.gov However, in some cancer cells, the AAR pathway can be activated in response to asparagine depletion, leading to increased ASNS expression and subsequent resistance to the drug. nih.govatlasgeneticsoncology.org Studies have shown a strong inverse correlation between ASNS protein levels and sensitivity to asparaginase in various cancer cell lines. nih.govnih.gov L-Asparagine-4-¹³C monohydrate can be used in metabolic flux analysis to quantify the rate of de novo asparagine synthesis by ASNS under different cellular conditions, providing a direct measure of the enzyme's activity and its response to regulators.
| Regulator/Pathway | Effect on ASNS Expression | Mechanism | Reference |
|---|---|---|---|
| Amino Acid Response (AAR) | Increase | Activation of the GCN2-eIF2-ATF4 signaling pathway, leading to ATF4 binding to the ASNS promoter. | nih.govnih.gov |
| Unfolded Protein Response (UPR) | Increase | Activation of an eIF2 kinase, leading to increased translation of ATF4. | nih.gov |
| ATF4 | Increase | Binds to the C/EBP-ATF response element (CARE) in the ASNS promoter to induce transcription. | nih.govnih.gov |
| Mitochondrial Respiration Inhibition | Increase | Leads to aspartate depletion, which triggers the AAR pathway and ATF4 activation. | nih.gov |
Investigation of Asparaginase (ASNase) Specificity and Catalytic Mechanisms using Labeled Substrates
L-asparaginase (ASNase) is an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849). nih.govencyclopedia.pub This enzymatic activity is the basis for its use as an anti-cancer agent, as it depletes the supply of asparagine required by certain tumor cells. nih.govmdpi.com L-Asparagine-4-¹³C monohydrate serves as a direct substrate for ASNase, allowing for detailed studies of its catalytic mechanism and specificity. medchemexpress.commedchemexpress.com
The catalytic mechanism for bacterial Type II L-asparaginases, such as the one from E. coli, is generally accepted to be a double-displacement or "ping-pong" mechanism. encyclopedia.pubnih.govvanegaslab.org This process involves two main steps:
Acylation: A nucleophilic residue in the enzyme's active site, typically a threonine, attacks the side-chain carbonyl carbon of L-asparagine. This forms a covalent acyl-enzyme intermediate and releases the first product, ammonia. nih.govvanegaslab.org
Deacylation: A water molecule then attacks the acyl-enzyme intermediate, hydrolyzing it to release the second product, L-aspartic acid, and regenerate the free enzyme. nih.gov
Using L-Asparagine-4-¹³C monohydrate, researchers can trace the ¹³C label from the substrate to the final product, L-aspartic acid-4-¹³C. This provides definitive evidence for the reaction pathway and allows for the quantification of reaction rates and potential intermediate formation. vulcanchem.com
Substrate specificity is another critical aspect of ASNase research. Many ASNases also exhibit a secondary, often undesirable, glutaminase (B10826351) activity, hydrolyzing L-glutamine to L-glutamate. nih.govmdpi.com This side activity is associated with some of the toxic side effects of asparaginase therapy. nih.gov Labeled substrates can be used in competitive binding and kinetic assays to precisely determine the enzyme's affinity (Kₘ) and catalytic efficiency (kcat) for both asparagine and glutamine, guiding efforts to engineer enzymes with higher specificity for asparagine and reduced glutaminase activity. encyclopedia.pubmdpi.com
| Catalytic Mechanism Feature | Description | Key Residues (in E. coli ASNase II) | Reference |
|---|---|---|---|
| Mechanism Type | Double-displacement (Ping-Pong) mechanism. | N/A | encyclopedia.pubvanegaslab.org |
| Catalytic Triads | Two conserved triads are involved in catalysis and substrate binding. | Triad I: Thr12, Lys162, Asp90. Triad II: Thr12, Tyr25, Glu283. | nih.gov |
| Nucleophilic Attack | Initiated by a threonine residue, forming a covalent intermediate. | Thr12 | nih.govvanegaslab.org |
| Intermediate | A covalent β-aspartyl-enzyme intermediate is formed. | N/A | nih.govvanegaslab.org |
| Products | L-aspartic acid and ammonia. | N/A | nih.govencyclopedia.pub |
Identifying Novel Asparagine-Metabolizing Enzymes and Pathways
The search for novel enzymes with improved therapeutic or industrial properties is an active area of research. Isotope-labeled substrates like L-Asparagine-4-¹³C monohydrate are essential tools in the discovery and characterization of new asparagine-metabolizing enzymes.
One approach is gene mining, where genomic databases are searched for sequences similar to known asparagine synthetases or asparaginases. frontiersin.org Once candidate genes are identified, they can be expressed in a host system, and the resulting enzymes can be tested for activity using labeled substrates. This strategy led to the discovery of a novel asparagine synthetase (LsaAS-A) with favorable catalytic properties. frontiersin.org
Researchers are also exploring diverse environments for novel enzymes. For example, a new L-asparaginase was identified from a marine Pseudomonas species. mdpi.com This enzyme showed promising characteristics, including high activity over a broad range of temperatures and pH levels, and importantly, very low glutaminase activity, which could translate to fewer side effects in a therapeutic context. mdpi.com Similarly, the L-asparaginase from the hyperthermophilic archaeon Thermococcus sibiricus has been studied for its high thermostability, a desirable trait for industrial applications such as reducing acrylamide (B121943) formation in high-temperature food processing. nih.govmdpi.com
Furthermore, research into enzymes from mammalian sources, such as the L-asparaginase from guinea pigs (gpASNase1), is of great interest. nih.gov This enzyme was identified as the likely factor behind early observations of the anti-tumor effects of guinea pig serum. Structural and kinetic analyses revealed that, unlike bacterial enzymes, it has negligible glutaminase activity, making it a promising template for developing next-generation biotherapeutics with potentially improved safety profiles. nih.gov In all these discovery efforts, L-Asparagine-4-¹³C monohydrate serves as a standard substrate to confirm activity, determine kinetic parameters, and compare the performance of newly identified enzymes against established ones.
| Novel Enzyme | Source Organism | Key Finding / Characteristic | Reference |
|---|---|---|---|
| LsaAS-A | Lactobacillus salivarius (identified via gene mining) | A novel asparagine synthetase with good catalytic performance. | frontiersin.org |
| ASNase GH-W2b | Pseudomonas sp. (marine bacterium) | Exhibits marginal L-glutaminase activity and is salt-tolerant. | mdpi.com |
| gpASNase1 | Cavia porcellus (guinea pig) | High sequence identity to human enzymes and lacks L-glutaminase activity. | nih.gov |
| RrA | Rhodospirillum rubrum | A Type I cytoplasmic L-asparaginase that exhibits demonstrable antiproliferative activity. | mdpi.com |
| TsAI | Thermococcus sibiricus | A hyperthermophilic L-asparaginase with high activity and thermostability. | nih.gov |
Advanced Research Paradigms and Future Perspectives
Development of Predictive Computational Models for Asparagine Metabolism
The vast and complex datasets generated from isotope tracing and multi-omics studies necessitate the use of computational models for interpretation. nih.gov These models are crucial for simulating metabolic behavior and predicting cellular responses to various perturbations.
One of the most powerful techniques is ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govmdpi.com This computational method uses the isotopic labeling patterns from experiments with tracers like L-Asparagine-4-13C monohydrate, along with measured nutrient uptake and secretion rates, to calculate the intracellular metabolic fluxes throughout a network. nih.govmdpi.com This approach provides a quantitative understanding of cellular metabolism that is not possible with metabolite concentration measurements alone. nih.gov
Furthermore, machine learning and other computational approaches are being developed to predict specific aspects of asparagine metabolism and function:
Predicting Variant Pathogenicity: For genetic disorders like Asparagine Synthetase Deficiency (ASNSD), computational tools are used to predict whether a specific mutation in the ASNS gene will result in a harmful protein variant. biorxiv.org These models often rely on factors like evolutionary sequence conservation and protein structure to make predictions. biorxiv.org
Predicting Protein Degradation: Asparagine residues in proteins, particularly in biotherapeutics like monoclonal antibodies, can undergo deamidation, a chemical degradation that can affect the protein's stability and function. Computational models are being developed to predict the probability and rate of deamidation for specific asparagine residues based on the local sequence and 3D structure. researchgate.netresearchgate.net
Kinetic Modeling: In bioprocessing, such as the production of monoclonal antibodies in cell cultures, kinetic models are used to describe and predict cell growth and productivity. These models can incorporate the concentrations of key nutrients like asparagine to optimize production processes. mdpi.com For instance, models can predict how adjusting asparagine levels in the feed might impact lactate (B86563) metabolism and final antibody titer. mdpi.com
These predictive models are essential for translating complex biological data into actionable knowledge, from diagnosing genetic diseases to optimizing the production of biopharmaceuticals. biorxiv.orgmdpi.com
Table 2: Computational Models in Asparagine Metabolism Research
| Model Type | Input Data | Predicted Output | Research Application |
|---|---|---|---|
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Isotopic labeling patterns (from ¹³C-asparagine), nutrient exchange rates. mdpi.com | Intracellular metabolic reaction rates (fluxes). nih.gov | Quantifying pathway activity in cancer or metabolic diseases. mdpi.com |
| Machine Learning (Variant Effect) | Gene sequence, protein structure, evolutionary conservation. biorxiv.org | Pathogenicity of genetic variants (e.g., in ASNS). biorxiv.org | Diagnosing inborn errors of metabolism. biorxiv.org |
| Machine Learning (Deamidation) | Protein sequence, 3D structure, solvent accessibility. researchgate.net | Probability and rate of asparagine deamidation. researchgate.net | Predicting the stability of therapeutic proteins. researchgate.net |
| Kinetic Models | Metabolite concentrations, cell density, process parameters. mdpi.com | Cell growth, metabolite production/consumption over time. mdpi.com | Optimizing bioprocesses for antibody production. mdpi.com |
Emerging Applications of this compound in Specialized Research Fields
The ability to trace asparagine metabolism is providing novel insights in several specialized research areas.
Cancer Metabolism: L-asparaginase is a chemotherapy agent used to treat acute lymphoblastic leukemia (ALL) by depleting circulating asparagine. medchemexpress.commedchemexpress.com this compound is used as a tracer to study the metabolic response of cancer cells to this therapy and to understand mechanisms of resistance. d-nb.info Beyond leukemia, research using ¹³C-labeled asparagine has revealed fundamental insights into solid tumors. For instance, studies have shown that while cancer cells can readily take up extracellular asparagine, their access to extracellular aspartate is limited. nih.gov This makes the intracellular synthesis of aspartate a critical bottleneck for tumor growth, a discovery with significant implications for developing new cancer therapies. nih.gov
Cardiovascular Research: The heart has high energy demands and is metabolically flexible. Stable isotope tracers are increasingly used to study cardiac metabolism in diseases like heart failure. frontiersin.org By infusing tracers like ¹³C-asparagine, researchers can investigate how amino acid metabolism contributes to cardiac adaptation during stress and disease, potentially identifying new therapeutic targets. frontiersin.org
Microbiology and Infectious Disease: In microbiology, L-asparagine is known to be a key molecule in processes like bacterial spore germination. tcichemicals.com For example, it acts as a "cogerminant" for spores of Clostridium perfringens and Bacillus subtilis. tcichemicals.com Using this compound can help elucidate the specific metabolic pathways that are activated during germination, which could lead to new strategies for controlling these persistent bacterial forms.
Innovations in Stable Isotope Labeling Technologies and Analytical Platforms
Advances in both the synthesis of labeled compounds and the analytical instruments used to detect them are continually expanding the frontiers of metabolic research. nih.govadesisinc.com
Innovations in Labeling Technologies: The field is moving beyond simple, uniform labeling to more sophisticated strategies.
Site-Selective Labeling: While this compound labels a specific carbon, other methods are being developed to place isotopes at other specific atomic positions. This can be achieved by using specifically labeled precursors, such as ¹³C-labeled erythrose, during biosynthesis, providing more granular information about reaction mechanisms. d-nb.info
Dynamic and Pulsed Labeling: Techniques like pulsed SILAC (pSILAC) involve introducing the labeled amino acid for a defined period. nih.gov This allows researchers to measure the rates of metabolic processes, such as protein synthesis, rather than just steady-state levels, adding a temporal dimension to proteomic and metabolomic analyses. nih.gov
Automated Synthesis: The integration of automated platforms and flow chemistry is making the synthesis of stable isotope-labeled compounds more efficient, safer, and cost-effective, increasing their accessibility to the broader research community. adesisinc.com
Innovations in Analytical Platforms: The two primary analytical techniques for isotope tracing, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, have seen significant advancements. frontiersin.org
Mass Spectrometry (MS): The development of high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling confident identification of metabolites and their isotopic forms. nih.gov A particularly exciting innovation is mass spectrometry imaging (MSI), which allows researchers to visualize the spatial distribution of labeled metabolites within a tissue slice, providing crucial information about metabolic heterogeneity in complex environments like tumors. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While inherently less sensitive than MS, NMR offers distinct advantages, such as providing precise information about the position of the isotope within a molecule without the need for chemical derivatization. frontiersin.orgacs.org The development of new, high-sensitivity cryogenic probes has dramatically reduced the amount of sample needed, making NMR-based metabolomics at natural ¹³C abundance more feasible. acs.org
These technological innovations are providing researchers with tools of ever-increasing precision and sensitivity, enabling them to ask more complex questions about the role of asparagine metabolism in biological systems. adesisinc.comsilantes.com
Table 3: Innovations in Isotope Tracing Technologies
| Area of Innovation | Traditional Method | Innovative Approach | Advantage |
|---|---|---|---|
| Labeling Strategy | Uniform labeling (e.g., U-¹³C-glucose). | Site-selective labeling (e.g., using ¹³C-erythrose). d-nb.info | Provides more specific information on reaction mechanisms. |
| Labeling Dynamics | Steady-state labeling. nih.gov | Pulsed SILAC (pSILAC). nih.gov | Measures dynamic rates of synthesis and turnover. nih.gov |
| Analytical Platform (MS) | Standard GC-MS or LC-MS. nih.gov | High-Resolution MS (HRMS), Mass Spectrometry Imaging (MSI). nih.gov | Higher accuracy and spatial resolution of metabolites. nih.gov |
| Analytical Platform (NMR) | Standard NMR on highly concentrated samples. | High-sensitivity cryogenic probes. acs.org | Reduced sample requirement, enabling analysis of smaller samples. acs.org |
Q & A
Basic Research Questions
Q. What are the structural and isotopic characteristics of L-Asparagine-4-13C monohydrate, and how do they influence its use in metabolic studies?
- Methodological Answer : The compound is a stable isotope-labeled derivative of L-asparagine monohydrate, with a single ¹³C atom incorporated at the C-4 position. This labeling enables precise tracking of asparagine metabolism in isotope tracer experiments, such as NMR or mass spectrometry-based metabolic flux analysis. The monohydrate form (C₄H₈N₂O₃·H₂O) ensures stability during storage, as anhydrous forms may exhibit hygroscopicity. Researchers should verify isotopic purity (>95% ¹³C) via isotopic ratio mass spectrometry (IRMS) to avoid dilution effects in tracer studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear OSHA/NIOSH-approved gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust formation occurs .
- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area to prevent hydration/dehydration changes.
- Spill Management : Use vacuum collection to minimize aerosolization; avoid water sprays to prevent dissolution into unintended matrices .
Q. How can researchers validate the isotopic integrity of this compound during long-term experiments?
- Methodological Answer :
- Analytical Validation : Conduct periodic LC-MS or ¹³C-NMR analyses to confirm isotopic enrichment. For LC-MS, monitor the [M+H]⁺ ion at m/z 151.06 (¹³C-labeled) vs. 150.06 (unlabeled).
- Control Experiments : Include unlabeled asparagine controls to detect isotopic cross-contamination .
Advanced Research Questions
Q. How does the crystal habit of this compound influence its solubility and stability in aqueous buffers?
- Methodological Answer :
- Crystallography : The monohydrate form typically exhibits prismatic crystals. Use single-crystal X-ray diffraction (SC-XRD) to confirm lattice parameters (e.g., space group P2₁2₁2₁).
- Solubility Testing : Perform gravimetric solubility assays in PBS (pH 7.4) at 25°C. Compare with anhydrous forms to assess hydration-driven solubility differences.
- Stability : Monitor dehydration via thermogravimetric analysis (TGA) under controlled humidity (e.g., 40–60% RH) .
Q. What experimental design strategies optimize the use of this compound in metabolic flux analysis (MFA)?
- Methodological Answer :
- Tracer Dilution : Use a Response Surface Methodology (RSM) to determine optimal isotope dilution ratios. For example, a central composite design can model interactions between labeled/unlabeled asparagine concentrations and flux measurement accuracy.
- Data Integration : Combine ¹³C labeling data with constraint-based metabolic models (e.g., COBRA Toolbox) to resolve flux ambiguities .
Q. How can Raman spectroscopy detect polymorphic transitions in this compound under varying experimental conditions?
- Methodological Answer :
- Spectral Acquisition : Use a 785 nm laser to collect Raman spectra (600–1800 cm⁻¹ range). Key bands include C=O stretching (~1670 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
- PCA Analysis : Apply principal component analysis (PCA) to spectral datasets to differentiate monohydrate vs. anhydrous forms during temperature ramps (e.g., 25–100°C). Track PC-1 scores to quantify phase transitions .
Q. What are the implications of hydrogel media on the crystallization kinetics of this compound?
- Methodological Answer :
- Gel Preparation : Use silica or agarose gels (1–5% w/v) to modulate diffusion-limited crystal growth.
- Habit Modification : Compare crystal aspect ratios (length/width) in gel vs. free solution. For example, hydrogel-grown crystals may exhibit elongated habits due to restricted molecular mobility.
- Kinetic Analysis : Fit growth rates to the Avrami equation to quantify gel-induced nucleation delays .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported solubility values for L-Asparagine monohydrate across studies?
- Methodological Answer :
- Source Evaluation : Check for hydration state (monohydrate vs. anhydrous) and temperature/pH conditions. For example, solubility in water at 25°C is ~29 g/L for monohydrate vs. ~39 g/L for anhydrous forms.
- Experimental Replication : Use USP-type solubility apparatus with controlled stirring (100 rpm) and saturation confirmation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
